2-(3-Methylcyclopentyl)acetaldehyde
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Overview
Description
2-(3-Methylcyclopentyl)acetaldehyde is an organic compound belonging to the aldehyde family. Aldehydes are characterized by the presence of a carbonyl group (C=O) bonded to at least one hydrogen atom. This compound features a cyclopentane ring with a methyl group at the third position and an acetaldehyde group attached to the second position. It is a versatile compound with various applications in organic synthesis and industrial processes.
Synthetic Routes and Reaction Conditions:
Oxidation of Alcohols: One common method for preparing aldehydes, including this compound, is the oxidation of primary alcohols.
Ozonolysis of Alkenes: Another method involves the ozonolysis of alkenes, followed by reductive workup to yield the desired aldehyde.
Hydration of Alkynes: Hydration of terminal alkynes using mercuric sulfate in aqueous sulfuric acid can also produce aldehydes.
Industrial Production Methods:
Catalytic Oxidation: Industrially, aldehydes can be produced via catalytic oxidation of hydrocarbons.
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: KMnO4, CrO3, PCC, Dess-Martin periodinane.
Reducing Agents: NaBH4, LiAlH4.
Acid Catalysts: Sulfuric acid (H2SO4), hydrochloric acid (HCl).
Major Products:
Carboxylic Acid: Formed from oxidation.
Alcohol: Formed from reduction.
Acetals and Hemiacetals: Formed from nucleophilic addition of alcohols.
Scientific Research Applications
2-(3-Methylcyclopentyl)acetaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Methylcyclopentyl)acetaldehyde involves its interaction with various molecular targets:
Aldehyde Dehydrogenases (ALDH): These enzymes catalyze the oxidation of aldehydes to carboxylic acids, playing a crucial role in detoxification and metabolism.
Nucleophilic Addition: The carbonyl carbon in the aldehyde group is electrophilic, making it susceptible to nucleophilic attack, leading to the formation of various derivatives.
Comparison with Similar Compounds
Acetaldehyde: A simpler aldehyde with a similar carbonyl group but without the cyclopentane ring.
Cyclopentanone: A ketone with a cyclopentane ring but with the carbonyl group bonded to two carbon atoms instead of one hydrogen.
2-Methylcyclopentanone: Similar to 2-(3-Methylcyclopentyl)acetaldehyde but with a ketone functional group instead of an aldehyde.
Uniqueness:
Structural Complexity: The presence of both a cyclopentane ring and an aldehyde group makes this compound unique compared to simpler aldehydes and ketones.
Properties
Molecular Formula |
C8H14O |
---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
2-(3-methylcyclopentyl)acetaldehyde |
InChI |
InChI=1S/C8H14O/c1-7-2-3-8(6-7)4-5-9/h5,7-8H,2-4,6H2,1H3 |
InChI Key |
GVOLJUIKNSUFMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)CC=O |
Origin of Product |
United States |
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